Cas no 4482-27-3 (2-Hydroxy-4-phenylbenzoic Acid)

2-Hydroxy-4-phenylbenzoic Acid 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
- 2-hydroxy-4-phenylbenzoic acid
- 2-Hydroxy-4-phenyl-benzoesaeure
- 3-Hydroxy-biphenyl-4-carbonsaeure
- 3-hydroxy-biphenyl-4-carboxylic acid
- 4-Methylsalicylsaeure
- 4-Phenylsalicylic acid
- 4482-27-3
- BDBM50565954
- SCHEMBL2536183
- CS-0208806
- BS-28780
- 4-Biphenylcarboxylic acid, 3-hydroxy- (8CI); 3-Hydroxy[1,1'-biphenyl]-4-carboxylic acid; 4-Phenyl-2-hydroxybenzenecarboxylic acid; 4-Phenylsalicylic acid
- DTXSID50483389
- A904683
- 2-oxidanyl-4-phenyl-benzoic acid
- AKOS015888634
- 3-Hydroxy-[1,1-biphenyl]-4-carboxylicacid
- DB-348242
- [1,1'-Biphenyl]-4-carboxylic acid, 3-hydroxy-
- CHEMBL475848
- 3-Hydroxy-[1,1'-biphenyl]-4-carboxylicacid
- MFCD14702018
- 2-Hydroxy-4-phenylbenzoic Acid
-
- MDL: MFCD14702018
- インチ: InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
- InChIKey: IDXMMAOAJXZWSS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 214.06300
- どういたいしつりょう: 214.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- PSA: 57.53000
- LogP: 2.75740
2-Hydroxy-4-phenylbenzoic Acid セキュリティ情報
2-Hydroxy-4-phenylbenzoic Acid 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Hydroxy-4-phenylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011003089-500mg |
3-Hydroxybiphenyl-4-carboxylic acid |
4482-27-3 | 97% | 500mg |
$831.30 | 2023-09-01 | |
TRC | H952948-2.5g |
2-Hydroxy-4-phenylbenzoic Acid |
4482-27-3 | 2.5g |
$1085.00 | 2023-05-18 | ||
Crysdot LLC | CD12071061-1g |
3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid |
4482-27-3 | 95+% | 1g |
$330 | 2024-07-24 | |
1PlusChem | 1P00DKWT-250mg |
2-Hydroxy-4-phenylbenzoic acid |
4482-27-3 | 98% | 250mg |
$249.00 | 2025-02-26 | |
Alichem | A011003089-250mg |
3-Hydroxybiphenyl-4-carboxylic acid |
4482-27-3 | 97% | 250mg |
$489.60 | 2023-09-01 | |
Alichem | A011003089-1g |
3-Hydroxybiphenyl-4-carboxylic acid |
4482-27-3 | 97% | 1g |
$1445.30 | 2023-09-01 | |
abcr | AB325687-250 mg |
2-Hydroxy-4-phenylbenzoic acid; 98% |
4482-27-3 | 250mg |
€322.50 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279476-250mg |
2-Hydroxy-4-phenylbenzoic acid |
4482-27-3 | 98% | 250mg |
¥2368.00 | 2024-05-13 | |
A2B Chem LLC | AG32829-250mg |
2-Hydroxy-4-phenylbenzoic acid |
4482-27-3 | 98% | 250mg |
$193.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279476-1g |
2-Hydroxy-4-phenylbenzoic acid |
4482-27-3 | 98% | 1g |
¥4680.00 | 2024-05-13 |
2-Hydroxy-4-phenylbenzoic Acid 関連文献
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Dilek Güzeller,Hale Ocak,Belk?z Bilgin-Eran,Marko Prehm,Carsten Tschierske J. Mater. Chem. C 2015 3 4269
2-Hydroxy-4-phenylbenzoic Acidに関する追加情報
Introduction to 2-Hydroxy-4-phenylbenzoic Acid (CAS No. 4482-27-3)
2-Hydroxy-4-phenylbenzoic acid, with the chemical formula C14H10O3, is a significant compound in the field of pharmaceutical and chemical research. Its molecular structure, featuring both hydroxyl and phenyl groups, makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications. This article provides an in-depth exploration of the compound, its properties, synthesis methods, and recent advancements in its application within the pharmaceutical industry.
The compound is classified as an aromatic carboxylic acid derivative, characterized by a benzene ring substituted with a hydroxyl group at the 2-position and a phenyl group at the 4-position. This arrangement imparts unique chemical reactivity, making it valuable in the synthesis of more complex molecules. The presence of both functional groups allows for diverse interactions with biological targets, which has been a focal point in recent research efforts.
In terms of physical properties, 2-hydroxy-4-phenylbenzoic acid is typically found as a crystalline solid with moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its melting point and solubility profile are critical factors considered during its application in pharmaceutical formulations, ensuring compatibility with other active ingredients and excipients.
The synthesis of 2-hydroxy-4-phenylbenzoic acid can be achieved through several pathways. One common method involves the hydroxylation of 4-phenylbenzoic acid, followed by oxidation if necessary. Alternatively, Friedel-Crafts acylation can be employed to introduce the phenyl group onto a hydroxybenzoic acid precursor. Recent studies have explored catalytic methods to improve yield and reduce environmental impact, aligning with green chemistry principles.
Recent research has highlighted the potential of 2-hydroxy-4-phenylbenzoic acid as a precursor in drug development. Its structural motif is reminiscent of natural products known for their bioactivity, prompting investigations into its pharmacological properties. Specifically, derivatives of this compound have shown promise as inhibitors of certain enzymes implicated in inflammatory diseases. For instance, modifications to the hydroxyl or phenyl groups have been investigated to enhance binding affinity and selectivity.
One notable area of exploration is its role in anticancer research. Studies have demonstrated that certain analogs of 2-hydroxy-4-phenylbenzoic acid can induce apoptosis in cancer cell lines by interfering with critical signaling pathways. The hydroxyl group's ability to form hydrogen bonds with biological targets enhances the compound's interaction with proteins involved in cell proliferation and survival. Additionally, its phenyl ring provides a scaffold for further functionalization, allowing researchers to fine-tune its activity.
The compound's utility extends beyond oncology; it has also been examined for its antimicrobial properties. Researchers have synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can significantly influence antimicrobial activity, making 2-hydroxy-4-phenylbenzoic acid a valuable scaffold for developing novel antibiotics.
In conclusion, 2-hydroxy-4-phenylbenzoic acid (CAS No. 4482-27-3) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it a promising candidate for drug development across multiple therapeutic areas. As synthetic methodologies continue to evolve, the accessibility and versatility of this compound will likely drive further innovation in medicinal chemistry.
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